Tris(pentane-2,4-dionato-O,O')samarium
Tris(pentane-2,4-dionato-O,O')samarium
Brand Name:
Vulcanchem
CAS No.:
14589-42-5
VCID:
VC21004949
InChI:
InChI=1S/3C5H7O2.Sm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
SMILES:
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3]
Molecular Formula:
C15H21O6Sm
Molecular Weight:
447.7 g/mol
Tris(pentane-2,4-dionato-O,O')samarium
CAS No.: 14589-42-5
Cat. No.: VC21004949
Molecular Formula: C15H21O6Sm
Molecular Weight: 447.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14589-42-5 |
|---|---|
| Molecular Formula | C15H21O6Sm |
| Molecular Weight | 447.7 g/mol |
| IUPAC Name | pentane-2,4-dione;samarium(3+) |
| Standard InChI | InChI=1S/3C5H7O2.Sm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
| Standard InChI Key | JTZJMDRBZZVNSP-UHFFFAOYSA-N |
| Isomeric SMILES | C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sm+3] |
| SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3] |
| Canonical SMILES | CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sm+3] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator